molecular formula C13H10ClNO2 B13822387 (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone CAS No. 329947-10-6

(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone

Cat. No.: B13822387
CAS No.: 329947-10-6
M. Wt: 247.67 g/mol
InChI Key: ATJHXCIKBZXJGP-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone is an organic compound with a complex structure that includes both a chlorinated methoxyphenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone is unique due to its combination of a chlorinated methoxyphenyl group and a pyridinyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

329947-10-6

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C13H10ClNO2/c1-17-12-3-2-10(14)8-11(12)13(16)9-4-6-15-7-5-9/h2-8H,1H3

InChI Key

ATJHXCIKBZXJGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C2=CC=NC=C2

Origin of Product

United States

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